molecular formula C19H21N3O2 B11624187 N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide

Cat. No.: B11624187
M. Wt: 323.4 g/mol
InChI Key: LUSUAYJHHKHCTP-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenoxybutanamide

InChI

InChI=1S/C19H21N3O2/c23-19(11-6-14-24-15-7-2-1-3-8-15)20-13-12-18-21-16-9-4-5-10-17(16)22-18/h1-5,7-10H,6,11-14H2,(H,20,23)(H,21,22)

InChI Key

LUSUAYJHHKHCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2

solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole coreCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxybutanamide group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .

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